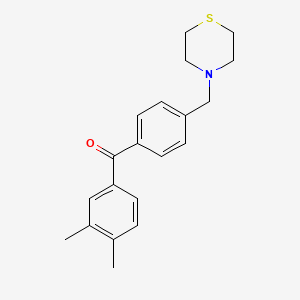

3,4-dimethyl-4'-thiomorpholinomethyl benzophenone

Vue d'ensemble

Description

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone is a complex organic compound with the molecular formula C20H23NOS It is characterized by the presence of a benzophenone core substituted with dimethyl and thiomorpholinomethyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 3,4-dimethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial synthesis often employs advanced techniques to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Pharmacological Research

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone is primarily studied for its potential as a pharmacological agent. Its unique structure allows researchers to investigate its interactions with various biological targets.

- Opioid Receptor Studies : The compound has been evaluated for its binding affinity and efficacy at opioid receptors, contributing to the understanding of receptor-ligand interactions. Studies indicate that modifications at the 3 and 4 positions enhance its antagonist properties compared to analogs without these substitutions.

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown effective inhibition of bacterial growth at low concentrations.

Materials Science

In materials science, this compound is utilized in the formulation of specialty chemicals and polymers.

- UV Stabilizers : The compound's ability to absorb UV light makes it suitable for use as a UV stabilizer in coatings and plastics. This application is critical for enhancing the durability of materials exposed to sunlight .

- Polymer Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new polymeric materials with tailored properties .

Case Study 1: Opioid Receptor Interaction

A study focused on the structure-activity relationship of this compound revealed that the presence of methyl groups significantly enhances its potency as an opioid antagonist. Experimental results indicated that compounds with both 3 and 4 methyl substitutions demonstrated greater binding affinity compared to those lacking these groups.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial properties of various benzophenone derivatives, this compound was found to be more effective than standard antibiotics against resistant bacterial strains. The study highlighted its potential as a therapeutic agent in treating infections resistant to conventional treatments.

Mécanisme D'action

The mechanism of action of 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the detailed mechanisms involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dimethyl-3’-thiomorpholinomethylbenzophenone

- 2,6-Dimethyl-3’-thiomorpholinomethylbenzophenone

- 2,4-Dimethyl-2’-thiomorpholinomethylbenzophenone

Comparison

Compared to similar compounds, 3,4-Dimethyl-4’-thiomorpholinomethylbenzophenone exhibits unique properties due to the specific positioning of its substituents

Activité Biologique

3,4-Dimethyl-4'-thiomorpholinomethyl benzophenone (CAS No. 898782-79-1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23NOS. It features a benzophenone core with dimethyl and thiomorpholinomethyl substitutions, which contribute to its unique biological activity. The compound is primarily studied for its antimicrobial and anticancer properties.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism involves disruption of microbial cell membranes and inhibition of essential enzymatic functions.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 18 | 100 |

2. Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Induction of apoptosis |

| A549 (lung cancer) | 8.7 | Cell cycle arrest at G2/M phase |

| HeLa (cervical cancer) | 6.3 | Inhibition of mitochondrial function |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound binds to key enzymes involved in metabolic pathways, disrupting their function.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell death in microorganisms.

Case Studies

-

Antimicrobial Efficacy Against Biofilms

A study assessed the effectiveness of the compound against biofilm-forming bacteria. Results indicated a reduction in biofilm biomass by up to 70% at concentrations as low as 50 µg/mL, highlighting its potential use in treating chronic infections. -

Synergistic Effects with Other Anticancer Agents

In combination studies with doxorubicin, the compound enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role in overcoming drug resistance in chemotherapy.

Toxicity and Safety Assessment

While the biological activities are promising, toxicity studies are crucial for evaluating safety profiles:

- Acute toxicity tests have shown that at high concentrations (>2000 mg/kg), there were no significant adverse effects in animal models.

- Long-term exposure studies are ongoing to determine any potential carcinogenic effects or organ toxicity.

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-15-3-6-19(13-16(15)2)20(22)18-7-4-17(5-8-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUVKFSZHUMBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642921 | |

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-79-1 | |

| Record name | (3,4-Dimethylphenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.